molecular formula C11H16BrNO3S B1385715 3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide CAS No. 358665-60-8

3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide

Cat. No.: B1385715
CAS No.: 358665-60-8
M. Wt: 322.22 g/mol
InChI Key: OPOKXEBKJHJFCF-UHFFFAOYSA-N
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Description

Compounds like “3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide” belong to a class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds usually involves the reaction of an appropriate benzene sulfonyl chloride with tert-butylamine . The bromo and methoxy substituents can be introduced in the benzene ring before or after this reaction, depending on the specific conditions .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a benzene ring substituted with a sulfonamide group, a bromine atom, and a methoxy group . The tert-butyl group is attached to the nitrogen atom of the sulfonamide group .


Chemical Reactions Analysis

Benzenesulfonamides, including those substituted with bromo and methoxy groups, can undergo various chemical reactions. For example, they can react with bases to form salts, or with acids to form acid-addition salts .

Biochemical Analysis

Biochemical Properties

3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of benzamides, which are selective angiotensin II AT2 receptor agonists . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the preparation of Fedratinib, a tyrosine kinase inhibitor utilized in the treatment of myelofibrosis . The interactions of this compound with these biomolecules are essential for its biochemical activity and therapeutic potential.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of tyrosine kinases, which are critical regulators of cell signaling and growth . By altering these pathways, this compound can impact cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of its use. For instance, its role in the inhibition of tyrosine kinases involves binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular behavior.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its laboratory use. Studies have shown that this compound remains stable under specific storage conditions, such as being sealed in a dry environment at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. For example, studies on similar compounds have shown threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity . Understanding these dosage effects is crucial for the safe and effective use of this compound in preclinical and clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy . Understanding these transport mechanisms is essential for optimizing the delivery and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, determining its role in various cellular processes

Properties

IUPAC Name

3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3S/c1-11(2,3)13-17(14,15)8-5-6-10(16-4)9(12)7-8/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOKXEBKJHJFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Bromo4-methoxyphenylsulfonyl chloride (2.80 g, 9.8 mmol) was dissolved in dichloromethane (30 mL) and the solution was treated with triethylamine (1.76 mL, 12.6 mmol), followed by the dropwise addition of t-butylamine (1.33 mL, 12.6 mmol). The mixture was allowed to stand for 2 hours and then was poured onto a mixture of 5% citric acid solution and dichloromethane. The organic layer was separated and the aqueous layer was extracted with dichloromethane (×2). The combined organic layers were dried and concentrated. Crystallization of the crude solid from ethyl acetate/hexane gave 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide (2.43 g, 77%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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